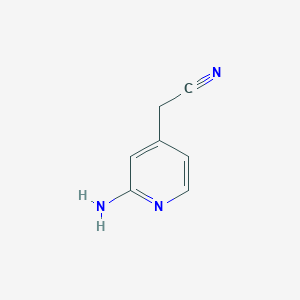

2-(2-Aminopyridin-4-yl)acetonitrile

Description

The exact mass of the compound 2-(2-Aminopyridin-4-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Aminopyridin-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminopyridin-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFXXEKYYWBKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130309-50-0 | |

| Record name | 2-(2-aminopyridin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-4-pyridineacetonitrile SDS safety data sheet

Safety, Handling, and Physiochemical Profile

Part 1: Chemical Identity & Structural Disambiguation

CRITICAL IDENTITY ALERT: "2-amino-4-pyridineacetonitrile" is a non-standard nomenclature that frequently leads to dangerous identification errors. In the context of drug development, this string most accurately describes 2-Amino-4-(cyanomethyl)pyridine .

Researchers must verify their specific isomer before proceeding, as toxicological profiles vary significantly between the structural analogs below.

| Compound Name | Structure Description | CAS No. (Ref) | Primary Hazard |

| 2-Amino-4-(cyanomethyl)pyridine | Target Molecule. Pyridine ring, | Unknown/Custom | High Potency / Seizure Risk |

| 2-Amino-4-cyanopyridine | Pyridine ring, | 42182-27-4 | Acute Tox. 3 (Oral/Dermal) |

| 2-Amino-2-(pyridin-3-yl)acetonitrile | Strecker product.[1][2] Pyridine at C3, | 131988-63-1 | Unstable / Cyanide release |

| 2-Pyridylacetonitrile | Pyridine ring, | 2739-97-1 | Fatal if swallowed (H300) |

Recommendation: Treat the target molecule as a Category 3 Acute Toxin (Oral/Dermal) and a Potent Neurotoxin based on Structure-Activity Relationship (SAR) with 4-aminopyridine (potassium channel blocker) and aliphatic nitriles.

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Since specific toxicological data for this custom intermediate is rare, this guide utilizes a "Worst-Case Analogy" model based on its pharmacophores: the aminopyridine core and the acetonitrile side chain.

2.1 Predicted GHS Classification

-

Signal Word: DANGER

-

H301 + H311: Toxic if swallowed or in contact with skin.

-

H315 + H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

EUH032: Contact with acids liberates very toxic gas (HCN potential).

2.2 Mechanism of Toxicity

The molecule presents a dual-threat mechanism:

-

Neuromuscular Excitation (Aminopyridine Moiety):

-

Aminopyridines block voltage-gated potassium (

) channels. -

Effect: Prolongs action potentials, increases calcium influx, and enhances neurotransmitter release (acetylcholine/glutamate).

-

Symptoms: Tremors, hyperexcitability, convulsions, and potential status epilepticus.

-

-

Metabolic Cyanogenesis (Nitrile Moiety):

-

The

group (unlike aryl nitriles) is susceptible to oxidative dealkylation by Cytochrome P450 (specifically CYP2E1). -

Effect: Slow release of cyanide ions (

), inhibiting cytochrome c oxidase. -

Symptoms: delayed hypoxia, metabolic acidosis (lactic acid buildup).

-

Caption: Dual-mechanism toxicity pathway showing direct neuroexcitation and metabolic cyanide generation.

Part 3: Safe Handling & Storage Protocol

This protocol uses a Self-Validating Workflow : each step includes a check to ensure the previous step was successful.

3.1 The "Inert Weighing" Protocol

The amino group is hygroscopic, and the nitrile is sensitive to hydrolysis.

-

Preparation:

-

PPE: Double nitrile gloves (0.11mm min), lab coat, chemical safety goggles. Validation: Check glove breakthrough time for your solvent (e.g., DCM < 10 min).

-

Environment: Weigh inside a fume hood or glovebox.

-

-

Weighing:

-

Tare a dry vial with a septum cap before opening the source container.

-

Transfer solid quickly; minimize air exposure.

-

Validation: If the solid appears sticky or clumps immediately, it has already absorbed water. Re-dry or purify.[3]

-

-

Solubilization:

-

Dissolve immediately in the reaction solvent (e.g., DMSO, DMF, or dry THF).

-

Validation: Solution should be clear. Turbidity indicates carbonate formation (reaction with atmospheric

).

-

3.2 Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (Essential to prevent oxidation of the amine to N-oxides or nitro- compounds).

-

Container: Amber glass (light sensitive).

Part 4: Emergency Response

Pre-Experiment Requirement: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be accessible if working with >1g quantities, due to the nitrile functionality.

| Scenario | Immediate Action | Medical Context |

| Inhalation | Move to fresh air. DO NOT perform mouth-to-mouth (risk of secondary poisoning). | Monitor for "bitter almond" odor (unreliable) and respiratory distress. |

| Skin Contact | Wash with soap/water for 15 min. Discard contaminated leather/clothing. | Nitriles absorb transdermally. Watch for delayed redness or systemic tremors. |

| Ingestion | Do NOT induce vomiting. Transport to ER immediately. | Mention "Aminopyridine" (Seizure risk) AND "Nitrile" (Cyanide risk) to triage. |

| Spill (<1g) | Cover with weak base (Sodium Carbonate) then absorb. | Avoid acidic cleanup agents (Risk of HCN evolution). |

Part 5: Synthesis & Application Context

5.1 Synthetic Utility

This molecule is a "Privileged Scaffold" in kinase inhibitor discovery.

-

The Amino Group: Serves as a hydrogen bond donor in the ATP-binding pocket of kinases.

-

The Acetonitrile Group: A versatile handle for cyclization.

-

Reaction: Condensation with amidines/hydrazines

Fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) used in antifolates (like Pralatrexate analogs).

-

5.2 Synthesis Workflow (Safety Focused)

The synthesis typically involves nucleophilic substitution on a halogenated pyridine.

Route: 2-Amino-4-chloropyridine + Acetonitrile anion (generated by LDA/n-BuLi).

Caption: Nucleophilic substitution route highlighting the critical acid-quench safety control point.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1726, 4-Aminopyridine (Structural Analog for Toxicity). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Amino-4-methylpyridine (Structural Analog). Retrieved from [Link]

- Spyker, D. A., et al. (1980). "Poisoning with 4-aminopyridine: report of three cases." Clinical Toxicology, 16(4), 487–497. (Mechanistic reference for aminopyridine neurotoxicity).

Sources

2-(2-Aminopyridin-4-yl)acetonitrile solubility in DMSO and methanol

An In-depth Technical Guide to the Solubility of 2-(2-Aminopyridin-4-yl)acetonitrile in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-aminopyridin-4-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delineates the theoretical principles governing its dissolution in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It offers a predictive analysis based on molecular structure and solvent properties, presents qualitative solubility data, and provides a detailed, field-tested protocol for experimental solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to ensure experimental success and reproducibility.

Introduction: The Critical Role of Solubility

2-(2-Aminopyridin-4-yl)acetonitrile is a key building block in the synthesis of more complex molecules. Its structure, featuring a pyridine ring, a primary amine, and a nitrile group, makes it a versatile intermediate. However, the success of any synthetic step, biological assay, or formulation process hinges on a fundamental property: solubility. Understanding and controlling the solubility of this compound is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Biological Screening: Preparing stock solutions for high-throughput screening (HTS) and other bioassays, where precipitation can lead to false negatives.[1]

-

Formulation Development: Creating stable, bioavailable drug products.

This guide provides the foundational knowledge and practical methodologies to confidently work with 2-(2-aminopyridin-4-yl)acetonitrile in two of the most utilized laboratory solvents, DMSO and methanol.

Physicochemical Properties: A Tale of Three Molecules

Solubility is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3] A detailed look at the properties of our solute and solvents is therefore essential.

| Property | 2-(2-Aminopyridin-4-yl)acetonitrile | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Molecular Formula | C₇H₇N₃ | (CH₃)₂SO | CH₃OH |

| Molecular Weight | 133.15 g/mol | 78.13 g/mol | 32.04 g/mol [4] |

| Solvent Type | N/A (Solute) | Polar Aprotic[5][6] | Polar Protic[7] |

| Key Features | - H-bond donor (Amine -NH₂) - H-bond acceptor (Pyridine N, Nitrile N) - Polar functional groups | - Strong H-bond acceptor (Sulfoxide O) - Highly polar[8] - No H-bond donor capability | - H-bond donor (Hydroxyl -OH) - H-bond acceptor (Hydroxyl O) - Miscible with water[9][10][11] |

| Boiling Point | Not readily available | 189 °C (372 °F)[6] | 64.7 °C (148.5 °F)[4][9] |

Theoretical Framework & Solubility Prediction

By analyzing the molecular structures, we can predict the interactions that drive dissolution.

Interactions with Methanol (CH₃OH)

Methanol is a versatile polar protic solvent. It can act as both a hydrogen bond donor (from its hydroxyl hydrogen) and an acceptor (at its hydroxyl oxygen). The solute, 2-(2-aminopyridin-4-yl)acetonitrile, presents multiple sites for interaction:

-

Hydrogen Bonding: The primary amine (-NH₂) on the solute can donate hydrogen bonds to methanol's oxygen. The nitrogen atoms on the pyridine ring and the nitrile group can accept hydrogen bonds from methanol's hydroxyl hydrogen.

-

Dipole-Dipole Interactions: The inherent polarity of the pyridine ring and the nitrile group will engage in favorable dipole-dipole interactions with the polar C-O and O-H bonds of methanol.

Prediction: Due to the strong potential for multiple hydrogen bonding interactions, 2-(2-aminopyridin-4-yl)acetonitrile is expected to exhibit high solubility in methanol.

Interactions with DMSO ((CH₃)₂SO)

DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of organic and inorganic compounds.[5][8][12][13]

-

Hydrogen Bonding: The key feature of DMSO is its powerful sulfoxide oxygen, which is a strong hydrogen bond acceptor. It will readily form a strong hydrogen bond with the solute's primary amine (-NH₂) hydrogens.

-

Dipole-Dipole Interactions: As a highly polar molecule, DMSO will effectively solvate the polar regions of the solute through strong dipole-dipole forces.

Prediction: The combination of strong hydrogen bond acceptance and high polarity suggests that 2-(2-aminopyridin-4-yl)acetonitrile will exhibit very high solubility in DMSO. This is consistent with qualitative data for structurally similar compounds.[14]

Diagram of Molecular Interactions

Caption: Predicted intermolecular forces driving solubility.

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) for 2-(2-aminopyridin-4-yl)acetonitrile is not widely published in the public domain, qualitative assessments based on the principles above and data from analogous compounds provide a strong indication of its behavior.

| Solvent | Predicted Solubility | Rationale & Notes |

| Methanol | Soluble to Very Soluble | Strong capacity for hydrogen bonding (both donor and acceptor) and polarity matching. A good solvent for creating stock solutions, though its volatility should be noted. |

| DMSO | Very Soluble | Exceptional polarity and hydrogen bond accepting capability make it a powerful solvent for many nitrogen-containing heterocyclic compounds.[14] Often used to create highly concentrated stock solutions for biological screening.[1] |

Disclaimer: This data is predictive. For applications requiring precise concentrations, experimental verification is mandatory.

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility of 2-(2-aminopyridin-4-yl)acetonitrile in a laboratory setting.

Materials and Equipment

-

2-(2-aminopyridin-4-yl)acetonitrile (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Analytical balance (±0.1 mg precision)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Sonicator bath

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Thermostatically controlled shaker or water bath

Experimental Workflow Diagram

Sources

- 1. Acetonitrile as solvent for protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 4. Methanol Solvent Properties [macro.lsu.edu]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. cetinerengineering.com [cetinerengineering.com]

- 8. biofargo.com [biofargo.com]

- 9. nanyangchemical.com [nanyangchemical.com]

- 10. Methanol [drugfuture.com]

- 11. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acs.org [acs.org]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Chemoselective Reduction of 2-(2-Aminopyridin-4-yl)acetonitrile to 2-(2-Aminopyridin-4-yl)ethanamine

Topic: Reduction of Nitrile Group in 2-(2-Aminopyridin-4-yl)acetonitrile Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The reduction of 2-(2-Aminopyridin-4-yl)acetonitrile (Compound 1 ) to its corresponding ethylamine, 2-(2-Aminopyridin-4-yl)ethanamine (Compound 2 ), represents a critical transformation in the synthesis of kinase inhibitors and CNS-active agents. This transformation presents unique chemoselectivity challenges due to the presence of the exocyclic primary amine on the pyridine ring, which can poison heterogeneous catalysts, and the pyridine ring itself, which is susceptible to over-reduction (hydrogenation) to piperidine.

This guide details two validated protocols:

-

Catalytic Hydrogenation (Raney Nickel): The preferred method for scale-up, utilizing high-pressure hydrogen and ammonia to suppress dimerization.

-

Borane-THF Complex Reduction: A homogeneous, bench-scale method offering superior chemoselectivity without the need for specialized high-pressure equipment.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

-

Substrate: 2-(2-Aminopyridin-4-yl)acetonitrile

-

Target Product: 2-(2-Aminopyridin-4-yl)ethanamine

-

Key Structural Features:

-

Nitrile Group (

): Requires reduction to -

2-Amino Pyridine Moiety: Electron-donating group. Can coordinate to metal centers (catalyst poisoning).

-

Pyridine Ring: Susceptible to hydrogenation under vigorous conditions.

-

Mechanistic Pathways & Side Reactions

The primary failure mode in nitrile reduction is the formation of secondary amines (dimerization). This occurs via the condensation of the intermediate imine with the newly formed primary amine.

Figure 1: Reaction Pathway and Side Reactions

Caption: Mechanistic pathway showing the target reduction to primary amine and competing pathways leading to secondary amine dimers or ring saturation.

Protocol A: High-Pressure Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>5g), Industrial Process, Cost-Efficiency.

Rationale

Raney Nickel (Ra-Ni) is the catalyst of choice for reducing nitriles in the presence of basic nitrogen heterocycles. The inclusion of ammonia (

Materials

-

Substrate: 2-(2-Aminopyridin-4-yl)acetonitrile (10.0 g, 75 mmol)

-

Catalyst: Raney Nickel (Active slurry in water, ~2.0 g wet weight). Note: Ra-Ni is pyrophoric.

-

Solvent: 7N Ammonia in Methanol (

/MeOH) (100 mL). -

Equipment: High-pressure autoclave (e.g., Parr Hydrogenator).

Step-by-Step Procedure

-

Catalyst Preparation:

-

Decant the water from the Raney Nickel slurry.

-

Wash the catalyst 3 times with absolute methanol (10 mL each) to remove water. Critical: Do not let the catalyst dry out. Keep it under solvent at all times.

-

-

Reaction Setup:

-

In the autoclave liner, dissolve the substrate (10.0 g) in 7N

/MeOH (100 mL). -

Transfer the washed Raney Nickel slurry into the liner using a small amount of methanol.

-

-

Hydrogenation:

-

Seal the autoclave. Purge with Nitrogen (

) 3 times (30 psi). -

Purge with Hydrogen (

) 3 times (30 psi). -

Pressurize to 50 bar (725 psi) with

. -

Heat to 50°C and stir vigorously (1000 rpm) for 12–16 hours.

-

-

Monitoring:

-

Monitor

uptake. Reaction is complete when uptake ceases. -

Confirm by HPLC or LC-MS (Target M+H = ~138).

-

-

Workup:

-

Cool to room temperature (RT) and vent

cautiously. Purge with -

Filter the mixture through a Celite pad. Safety: Keep the filter cake wet with methanol to prevent ignition.

-

Rinse the cake with MeOH (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude amine.[1]

-

Yield & Specs

-

Typical Yield: 85–92%

-

Purity: >95% (often requires no chromatography).

-

Appearance: Pale yellow viscous oil or semi-solid.

Protocol B: Borane-THF Reduction (Bench-Scale)

Best for: Research Labs, High Chemoselectivity, Avoiding Autoclaves.

Rationale

Borane (

Materials

-

Substrate: 2-(2-Aminopyridin-4-yl)acetonitrile (1.0 g, 7.5 mmol)

-

Reagent: Borane-THF complex (1.0 M solution in THF, 22.5 mL, 3.0 equiv).

-

Solvent: Anhydrous THF (10 mL).

-

Quench: Methanol, 6M HCl.

Step-by-Step Procedure

-

Setup:

-

Flame-dry a 100 mL 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Maintain an inert atmosphere (Argon or Nitrogen).

-

-

Addition:

-

Dissolve the substrate (1.0 g) in anhydrous THF (10 mL) and inject into the flask.

-

Cool the solution to 0°C (ice bath).

-

Add

(22.5 mL) dropwise via syringe over 15 minutes. Gas evolution may occur.

-

-

Reaction:

-

Remove the ice bath and allow to warm to RT.

-

Heat to Reflux (66°C) for 4–6 hours.

-

Monitor by TLC (Eluent: 10% MeOH/DCM with 1%

). The borane-amine complex may streak; hydrolysis is required for accurate monitoring.

-

-

Quench & Hydrolysis (Critical Step):

-

Cool to 0°C.

-

Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous bubbling).

-

Add 6M HCl (5 mL) dropwise.

-

Reflux the mixture for 1 hour to break the Boron-Nitrogen complex.

-

-

Isolation:

-

Concentrate the mixture to remove THF/MeOH.

-

Basify the aqueous residue to pH >12 using 4M NaOH.

-

Extract with DCM/Isopropanol (9:1 ratio, 3 x 20 mL). Note: Pyridyl amines are water-soluble; simple Ether/EtOAc extraction is inefficient.

-

Dry over

, filter, and concentrate.

-

Yield & Specs

-

Typical Yield: 75–85%

-

Purity: >90% (May require short silica plug purification).

Comparative Analysis & Troubleshooting

Method Comparison Table

| Feature | Method A: Raney Ni / | Method B: Borane-THF |

| Scale | Multi-gram to Kilo | Milligram to Gram |

| Equipment | High-Pressure Autoclave | Standard Glassware |

| Chemoselectivity | Good (with optimized conditions) | Excellent (Ring intact) |

| Safety Profile | Pyrophoric catalyst, Flammable gas | Moisture sensitive, |

| Cost | Low | Moderate (Reagent cost) |

| Primary Risk | Catalyst poisoning, Dimerization | Incomplete hydrolysis of B-N complex |

Troubleshooting Guide

-

Problem: Low Yield / Recovery

-

Cause: Product is highly polar and water-soluble.

-

Solution: During extraction, saturate the aqueous phase with NaCl (Salting out). Use 10% Isopropanol in DCM or Chloroform as the organic solvent. Alternatively, use a cation exchange resin (SCX-2) for purification.

-

-

Problem: Secondary Amine Formation (Dimer)

-

Cause: Insufficient ammonia (Method A) or slow reduction.

-

Solution: Increase

concentration. Ensure stirring is vigorous to maximize

-

-

Problem: Catalyst Poisoning (Method A)

-

Cause: Free amino group on pyridine binding to Ni.

-

Solution: Increase catalyst loading to 20 wt%.

-

Workflow Visualization

Figure 2: Experimental Workflow Decision Tree

Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

References

-

Nitrile Reduction with Raney Nickel

-

Borane Reduction of Nitriles

-

General Pyridine Reduction Protocols

- Title: "Reduction of Pyridine-Nitriles: Practical Consider

- Source: Organic Process Research & Development

-

URL:[Link] (General Journal Link for Process Chemistry resources)

- Safety Data (Raney Nickel): Title: "Raney Nickel Handling Guide" Source: Sigma-Aldrich Technical Bulletins

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 5. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]

- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 7. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. datapdf.com [datapdf.com]

Application Notes & Protocols: 2-(2-Aminopyridin-4-yl)acetonitrile as a Kinase Inhibitor Scaffold

Abstract: The 2-aminopyridine moiety is a well-established and highly valued pharmacophore in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous protein kinases.[1] This privileged scaffold has been successfully incorporated into a multitude of clinical candidates and approved drugs. This guide focuses on the 2-(2-aminopyridin-4-yl)acetonitrile scaffold, a versatile building block for the development of novel kinase inhibitors. While detailed experimental data for the 4-yl isomer is emerging, we will draw upon established principles and robust protocols developed for closely related aminopyridine analogs to provide a comprehensive framework for its synthesis, biochemical evaluation, and cellular characterization.[1][2] These application notes are designed for researchers, scientists, and drug development professionals seeking to explore this scaffold for therapeutic intervention in oncology, inflammatory diseases, and other kinase-driven pathologies.[3]

The 2-Aminopyridine Scaffold: A Privileged Kinase Hinge-Binder

The therapeutic potential of 2-aminopyridine derivatives often originates from their function as ATP-competitive inhibitors.[4] The pyridine nitrogen and the exocyclic amino group act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the adenine portion of ATP. This allows them to anchor within the highly conserved hinge region of the kinase ATP-binding pocket.[4][5] This foundational interaction provides a stable platform for building out substitutions at other positions of the pyridine ring to achieve high potency and selectivity against specific kinase targets.

Derivatives of the broader 2-aminopyridine family have demonstrated potent inhibitory activity against a wide range of kinases, including:

-

Janus Kinases (JAKs): Crucial mediators in cytokine signaling, implicated in inflammatory and autoimmune diseases.[3]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, representing key targets in oncology.[6]

-

Aurora & Monopolar Spindle 1 (MPS1) Kinases: Mitotic kinases that are attractive targets for cancer therapeutics.[1][7][8]

-

Met Kinase Superfamily: A receptor tyrosine kinase often dysregulated in various cancers.[1][9]

-

Activin Receptor-Like Kinase 2 (ALK2): A BMP type I receptor involved in rare genetic disorders like Fibrodysplasia Ossificans Progressiva.[4]

The acetonitrile group at the 4-position of the scaffold provides a valuable vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Protocol 2.1: Proposed Two-Step Synthesis

Rationale: This two-step process is a standard method for introducing a cyanomethyl group onto an aromatic ring. Radical bromination with N-Bromosuccinimide (NBS) is selective for the benzylic-like methyl group. The subsequent cyanation is a straightforward SN2 reaction.

Step 1: Synthesis of 2-Amino-4-(bromomethyl)pyridine

-

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-4-methylpyridine (1.0 eq) and CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude brominated intermediate. This product is often used in the next step without further purification.

-

Step 2: Synthesis of 2-(2-Aminopyridin-4-yl)acetonitrile

-

Materials:

-

2-Amino-4-(bromomethyl)pyridine (from Step 1)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Dissolve the crude 2-amino-4-(bromomethyl)pyridine (1.0 eq) in anhydrous DMSO in a dry flask.

-

Carefully add sodium cyanide (1.2 eq) portion-wise. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the reaction at room temperature and monitor by TLC. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 2-(2-aminopyridin-4-yl)acetonitrile scaffold.

-

Biochemical Evaluation of Kinase Inhibitory Activity

The primary method for evaluating a new inhibitor is to measure its ability to block the enzymatic activity of the target kinase in a biochemical assay. These assays typically measure the phosphorylation of a substrate (peptide or protein) by the kinase in the presence of ATP.

Protocol 3.1: In Vitro Kinase Inhibition Assay (General)

Rationale: This protocol provides a universal workflow to determine the half-maximal inhibitory concentration (IC50) of a compound. The ADP-Glo™ Kinase Assay is a robust luminescent platform that measures the amount of ADP produced in the kinase reaction, which is inversely correlated with kinase inhibition. [1]Similar platforms like LanthaScreen™ TR-FRET or Z'-LYTE™ can also be used. [3][10]

-

Materials:

-

Synthesized inhibitor compounds dissolved in 100% DMSO

-

Target kinase enzyme

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Kinase Buffer A)

-

Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well microplates

-

Luminometer

-

-

Procedure:

-

Compound Plating: Prepare a serial dilution series of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase/Substrate Addition: Prepare a solution containing the target kinase and its specific substrate in the assay buffer. Add this mixture to all wells containing the test compounds.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to the known Km for the target kinase. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination & ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Luminescence Generation: Add the Kinase Detection Reagent to all wells to convert the generated ADP into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

| Kinase Target | Scaffold Derivative | IC50 (nM) |

| JAK2 | Compound A | 25 |

| JAK2 | Compound B | 150 |

| Aurora A | Compound A | 800 |

| Aurora A | Compound B | 95 |

| MET | Compound A | >10,000 |

| MET | Compound B | 2,500 |

Cellular Assays for Target Validation

While biochemical assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to confirm that a compound can enter a cell, engage its target, and produce a desired biological effect. [11]

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific kinase target within living cells. [12]It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An effective inhibitor will displace the tracer, leading to a loss of BRET signal.

-

Materials:

-

HEK293 or other suitable cells

-

Vector encoding the target kinase fused to NanoLuc® luciferase

-

Transfection reagent

-

NanoBRET™ Tracer and Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well or 384-well cell culture plates

-

BRET-capable plate reader

-

-

Procedure:

-

Cell Transfection: Transfect cells with the Kinase-NanoLuc® fusion vector and plate them in assay plates. Allow cells to express the fusion protein (typically 24 hours).

-

Compound Treatment: Prepare serial dilutions of the test compound in media. Add the diluted compounds to the cells and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

-

Tracer and Substrate Addition: Prepare a combined solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®. Add this solution to all wells.

-

Data Acquisition: Immediately read the plate on a BRET-capable reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

-

Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's affinity for the target in a physiological context.

-

Protocol 4.2: Cellular Proliferation Assay

Rationale: To determine if target inhibition translates to an anti-proliferative or cytotoxic effect, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP levels, an indicator of metabolically active cells.

-

Procedure:

-

Cell Plating: Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound for 72 hours.

-

Viability Measurement: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence on a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 4.3: Western Blot for Downstream Signaling

Rationale: A key step in validating a kinase inhibitor is to demonstrate that it blocks the signaling pathway downstream of the target kinase. [11]For example, an inhibitor of JAK2 should reduce the phosphorylation of its substrate, STAT3. [3]

-

Procedure:

-

Treat cells with the inhibitor at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3) and the total form of the substrate (e.g., anti-total-STAT3).

-

Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Apply HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

A dose-dependent decrease in the phosphorylated substrate relative to the total substrate confirms on-target pathway inhibition.

-

Conclusion

The 2-(2-aminopyridin-4-yl)acetonitrile scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its 2-aminopyridine core provides a reliable anchor to the kinase hinge region, while the 4-acetonitrile moiety offers a versatile handle for synthetic elaboration to achieve potency and selectivity. The protocols outlined in this guide provide a comprehensive, field-proven framework for the synthesis, biochemical screening, and cellular validation of inhibitors derived from this scaffold. By systematically applying these methodologies, researchers can effectively explore the structure-activity landscape and develop potent and selective kinase inhibitors for a variety of therapeutic applications.

References

- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. BenchChem.

- BenchChem. (2025). yl)

- BenchChem. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. BenchChem.

- Chemical-Knomics. Drug Discovery - Inhibitor. Chemical-Knomics.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem.

- Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.

- Fiuza, M., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.

- Schmees, N., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Fiuza, M., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. White Rose Research Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily (Journal Article) | OSTI.GOV [osti.gov]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. chemicalkinomics.com [chemicalkinomics.com]

- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

Introduction: The Strategic Value of 2-Amino-4-pyridineacetonitrile in Medicinal Chemistry

An In-Depth Guide to Cyclization Protocols for 2-Amino-4-pyridineacetonitrile Derivatives

2-Amino-4-pyridineacetonitrile and its derivatives represent a class of highly versatile and valuable building blocks in modern drug discovery. The strategic arrangement of a nucleophilic amino group, an electrophilic nitrile, and an activated methylene group, all positioned on a pyridine scaffold, provides a rich platform for a multitude of cyclization reactions. This unique constitution allows for the efficient assembly of fused heterocyclic systems, which are recognized as "privileged scaffolds" due to their frequent occurrence in biologically active compounds and approved pharmaceuticals.

The products of these cyclization reactions, particularly pyrido[2,3-d]pyrimidines, are of profound interest. This core structure is found in numerous compounds investigated as potent and selective inhibitors of various protein kinases, dihydrofolate reductases, and other key biological targets, showing promise in oncology, and anti-inflammatory and antiviral therapies[1][2][3]. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal cyclization strategies, offering both mechanistic insights and actionable laboratory protocols.

Logical Framework for Synthetic Diversification

The inherent reactivity of the 2-amino-4-pyridineacetonitrile core allows for several distinct cyclization pathways. The choice of reaction partner dictates the nature of the resulting fused ring system. This guide will focus on the most robust and widely applicable of these transformations.

Figure 1: Key cyclization pathways originating from 2-amino-4-pyridineacetonitrile derivatives.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidines

The construction of a pyrimidine ring fused to the starting pyridine core is the most common and arguably most significant transformation of 2-amino-4-pyridineacetonitrile derivatives. This is achieved by introducing a one-carbon unit that bridges the 2-amino group and the nitrile carbon.

Mechanism: Formic Acid-Mediated Cyclization

The reaction with formic acid is a classic and straightforward method to produce 4-aminopyrido[2,3-d]pyrimidines.

Causality Behind the Method:

-

N-Formylation: The reaction initiates with the nucleophilic 2-amino group attacking the carbonyl carbon of formic acid, leading to an N-formyl intermediate. This step is often accelerated by heat.

-

Intramolecular Cyclization: The electron-rich oxygen of the formyl group promotes the activation of the nitrile. The key cyclization step involves the nucleophilic attack of the formamidine nitrogen onto the electrophilic carbon of the nitrile group.

-

Tautomerization: The resulting cyclic imine intermediate rapidly tautomerizes to the more stable aromatic 4-aminopyrido[2,3-d]pyrimidine system.

Figure 2: Simplified mechanism for formic acid-mediated cyclization.

Protocol: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine from 2-Amino-4-pyridineacetonitrile

This protocol is adapted from established procedures for the cyclization of o-aminonitriles[1].

Materials:

-

2-Amino-4-pyridineacetonitrile derivative (1.0 eq)

-

Formic Acid (98-100%) (10-20 eq)

-

Ethanol (for crystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the 2-amino-4-pyridineacetonitrile derivative (e.g., 10 mmol, 1.34 g).

-

Add an excess of formic acid (e.g., 10 mL, ~260 mmol).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

-

Neutralize the solution by the careful addition of a saturated aqueous sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the solid from ethanol to afford the pure 4-aminopyrido[2,3-d]pyrimidine.

Self-Validation & Characterization:

-

IR Spectroscopy: Look for the disappearance of the sharp nitrile (C≡N) stretch around 2220 cm⁻¹ and the appearance of N-H stretching bands for the amino group around 3100-3400 cm⁻¹.

-

¹H NMR: The proton signal of the newly formed pyrimidine ring (H2) will typically appear as a singlet downfield (δ > 8.0 ppm). The amino protons will appear as a broad singlet.

-

Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the cyclized product.

Alternative Reagents for Pyrimidine Ring Formation

A variety of one-carbon synthons can be employed, leading to different substitutions on the resulting pyrimidine ring. The general principle of initial reaction with the 2-amino group followed by intramolecular cyclization onto the nitrile remains the same.

| Reagent | Resulting Product | Typical Conditions | Reference |

| Urea | 4-Amino-pyrido[2,3-d]pyrimidin-2(1H)-one | Fusion at 180-220 °C | [4] |

| Thiourea | 4-Amino-pyrido[2,3-d]pyrimidine-2(1H)-thione | Reflux in ethanol or pyridine | [4] |

| Carbon Disulfide | 4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine | Reflux in pyridine or DMF | [4] |

| Acetic Anhydride | 2-Methyl-pyrido[2,3-d]pyrimidin-4-amine | Reflux in acetic anhydride | [1] |

Part 2: Synthesis of Pyrazolo[3,4-b]pyridines

When the goal is to construct a fused five-membered ring containing two adjacent nitrogen atoms, hydrazine is the reagent of choice. This reaction provides a direct route to the valuable pyrazolo[3,4-b]pyridine scaffold.

Mechanism: Hydrazine-Mediated Cyclization

The reaction proceeds via a tandem nucleophilic attack and cyclization sequence.

-

Initial Attack: One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form an amidine intermediate.

-

Intramolecular Cyclization (Thorpe-Ziegler type): The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the C2 carbon of the pyridine ring, displacing the amino group. Alternatively, and more commonly for 2-aminopyridine precursors, the reaction may proceed through a Dimroth rearrangement pathway after initial condensation. For precursors with a suitable leaving group at the 6-position (like a methylthio group as described in some literature), the reaction is more direct[5].

-

Aromatization: The intermediate cycloadduct aromatizes to yield the stable 3,6-diaminopyrazolo[3,4-b]pyridine system.

Protocol: Synthesis of 3,6-Diamino-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol is based on the reaction of a related 2-amino-pyridine dicarbonitrile with hydrazine hydrate[5].

Materials:

-

2-Amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile (1.0 eq) (as an example substrate)

-

Hydrazine Hydrate (80-100%) (large excess)

-

Ethanol (for trituration and crystallization)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend the starting pyridine derivative (e.g., 5 mmol, 1.33 g) in hydrazine hydrate (e.g., 10 mL).

-

Heat the mixture to reflux. A gas (methanethiol, CH₃SH, in the case of a methylthio leaving group) may evolve. Continue refluxing for 8-12 hours or until the starting material is consumed (TLC monitoring).

-

Cool the reaction mixture to room temperature.

-

Triturate the mixture by adding ethanol (20 mL) and stirring until a solid precipitate forms.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

The crude product can be further purified by crystallization from ethanol.

Trustworthiness & Troubleshooting:

-

Leaving Group: This reaction is most efficient when a good leaving group (e.g., -SCH₃, halide) is present at the 6-position of the pyridine ring. For the parent 2-amino-4-pyridineacetonitrile, harsher conditions or alternative pathways might be required.

-

Excess Reagent: A large excess of hydrazine hydrate often serves as both the reagent and the solvent, driving the reaction to completion.

-

Safety: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Part 3: Thorpe-Ziegler Type Intramolecular Cyclization

The Thorpe-Ziegler reaction classically refers to the base-catalyzed intramolecular condensation of dinitriles to form a cyclic enaminonitrile, which can be hydrolyzed to a ketone[6][7][8]. While 2-amino-4-pyridineacetonitrile is not a dinitrile, the underlying principle of forming a carbanion α-to a nitrile and using it for an intramolecular cyclization is a powerful strategy.

Principle and Application

For this reaction to be applied, the 2-amino group must first be modified with a substituent containing an electrophilic center (e.g., another nitrile or an ester).

Conceptual Workflow:

-

Functionalization: Alkylate or acylate the 2-amino group with a moiety containing an electrophile (e.g., chloroacetonitrile). This creates the necessary precursor for intramolecular cyclization.

-

Base-Catalyzed Cyclization: Treat the precursor with a strong, non-nucleophilic base (e.g., NaH, LiHMDS). The base abstracts a proton from the methylene bridge of the original acetonitrile group, creating a resonance-stabilized carbanion.

-

Intramolecular Attack: The carbanion performs an intramolecular nucleophilic attack on the second electrophilic center (e.g., the newly introduced nitrile).

-

Tautomerization/Hydrolysis: The resulting cyclic intermediate can either tautomerize to a stable enamine or be hydrolyzed under acidic conditions to yield a cyclic ketone.

Figure 3: Conceptual workflow for a Thorpe-Ziegler type cyclization.

This approach offers a sophisticated method for constructing more complex, multi-ring systems and highlights the synthetic versatility derived from the initial 2-amino-4-pyridineacetonitrile scaffold. The specific conditions would require careful optimization based on the nature of the tethered electrophile.

References

-

El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link]

-

Various Authors. (2025). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. ResearchGate. [Link]

-

Various Authors. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. [Link]

-

Various Authors. (2023). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Bentham Science. [Link]

- Inventor. (Year). Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives by means of cyclization of suitable nitrile precursors with nitrogen combinations.

-

Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

-

Various Authors. (2015). Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry (RSC Publishing). [Link]

-

Various Authors. (n.d.). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

-

Various Authors. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

-

Scribd. (n.d.). Thrope Ziegler Cyclization Search. Scribd. [Link]

-

ResearchGate. (n.d.). Synthesis of fused pyridines. ResearchGate. [Link]

-

Various Authors. (2025). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

-

Various Authors. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

-

Various Authors. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

- Inventor. (Year). Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

-

Various Authors. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

-

Various Authors. (2016). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. ResearchGate. [Link]

-

Various Authors. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. SIOC Journals. [Link]

-

Various Authors. (2021). Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives. PubMed. [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. [Link]

-

Various Authors. (2025). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. ResearchGate. [Link]

-

Various Authors. (1992). Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. PubMed. [Link]

-

Various Authors. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

Various Authors. (n.d.). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. ANU Open Research. [Link]

-

Various Authors. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. ResearchGate. [Link]

-

Various Authors. (2006). Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. PubMed. [Link]

-

Various Authors. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. [Link]

-

Various Authors. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI. [Link]

Sources

- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

preparation of 2-amino-4-(2-aminoethyl)pyridine from acetonitrile precursor

Application Note: High-Purity Synthesis of 2-Amino-4-(2-aminoethyl)pyridine from 4-Pyridylacetonitrile

Executive Summary

This application note details the optimized synthetic protocol for the preparation of 2-amino-4-(2-aminoethyl)pyridine (CAS: 7653-98-7), a critical histamine receptor agonist/antagonist scaffold and intermediate in drug discovery.

While various routes exist, this guide focuses on the 4-pyridylacetonitrile precursor pathway. This route is selected for its scalability, cost-effectiveness, and the commercial availability of the starting material. The synthesis is a two-stage process involving the chemo-selective reduction of the nitrile functionality followed by a regioselective Chichibabin amination.

Key Technical Advantages of This Protocol:

-

Selectivity Control: Mitigates the formation of secondary amine dimers during nitrile reduction.

-

Regiocontrol: Optimizes Chichibabin conditions to favor 2-position amination over 2,6-diamination.

-

Safety: Addresses the handling of pyrophoric catalysts (Raney Nickel) and reactive amides (NaNH₂).

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the ethylamine side chain before the amino group on the pyridine ring.

Why this order?

Direct Chichibabin amination on 4-pyridylacetonitrile is experimentally difficult. The

Pathway Visualization

Figure 1: Synthetic pathway highlighting the critical intermediate and potential impurity vectors.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Pyridylacetonitrile

Objective: Reduce the nitrile group (-CN) to a primary amine (-CH₂NH₂) without reducing the pyridine ring.

Critical Parameter: The presence of ammonia is mandatory. In the absence of ammonia, the primary amine product reacts with the intermediate imine, leading to substantial secondary amine dimer formation.

Materials:

-

Precursor: 4-Pyridylacetonitrile (HCl salt converted to free base or used with equivalent base).

-

Catalyst: Raney Nickel (Active slurry in water/ethanol).

-

Solvent: Methanolic Ammonia (saturated, ~7N).

-

Gas: Hydrogen (

).

Protocol:

-

Catalyst Prep: Wash 5.0 g of Raney Nickel W-2 three times with absolute ethanol to remove water. Caution: Raney Nickel is pyrophoric when dry.

-

Loading: In a high-pressure autoclave (e.g., Parr reactor), charge 4-pyridylacetonitrile (20.0 g, 0.17 mol) dissolved in 150 mL of methanolic ammonia. Add the washed catalyst.

-

Reaction: Purge the vessel with

(3x) and then -

Agitation: Stir vigorously at Room Temperature (20–25°C). The reaction is exothermic; monitor temperature.

-

Completion: Reaction is complete when

uptake ceases (approx. 4–6 hours). -

Workup:

-

Vent

and purge with -

Filter the catalyst through a Celite pad under an inert atmosphere (do not let the catalyst dry out).

-

Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

-

Purification: Distill the residue under vacuum (bp ~105–108°C at 15 mmHg) to obtain 4-(2-aminoethyl)pyridine as a colorless liquid.

-

Yield Expectation: 85–92%.

Step 2: Chichibabin Amination

Objective: Introduce an amino group at the 2-position of the pyridine ring via Nucleophilic Aromatic Substitution (

Mechanism: The reaction proceeds via the addition of the amide anion (

Materials:

-

Substrate: 4-(2-aminoethyl)pyridine (from Step 1).

-

Reagent: Sodium Amide (NaNH₂), 95% granular. Freshness is critical; yellow/brown NaNH₂ indicates decomposition and poses an explosion hazard.

-

Solvent: Anhydrous Xylene (bp ~140°C) or Toluene.

-

Quench: Ammonium Chloride (

) or Ice water.

Protocol:

-

Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is strictly anhydrous.

-

Reagent Addition: Suspend Sodium Amide (1.2 equivalents relative to substrate) in anhydrous xylene.

-

Note: Since the substrate contains a primary amine side chain, it will consume 1 equivalent of NaNH₂ to form the N-sodio salt. Therefore, use 2.2 to 2.5 equivalents of NaNH₂ total.

-

-

Substrate Addition: Add 4-(2-aminoethyl)pyridine dropwise to the stirred suspension at room temperature.

-

Heating: Slowly heat the mixture to reflux (135–140°C).

-

Observation: Evolution of hydrogen and ammonia gas will occur.[1] The mixture will darken (reddish-brown) due to the formation of the

-complex.

-

-

Duration: Reflux for 6–8 hours. Monitor via TLC (eluent: DCM/MeOH/NH4OH 90:9:1).

-

Quench (Careful):

-

Cool the reaction mixture to 10°C.

-

Slowly decompose excess NaNH₂ by adding small pieces of ice or saturated

solution. Caution: Violent reaction.

-

-

Extraction:

-

Separate the layers.[3] Extract the aqueous layer with DCM or Chloroform (3x).

-

Combine organic layers and dry over

.

-

-

Purification:

Yield Expectation: 55–65%.

Mechanistic Insight & Troubleshooting

Chichibabin Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields.

Figure 2: Mechanistic flow of the Chichibabin reaction.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Secondary amine formation | Increase |

| Incomplete Reaction (Step 1) | Poisoned Catalyst | Ensure precursor is free of sulfur/halide impurities; Use fresh Raney Ni. |

| No Reaction (Step 2) | Old Sodium Amide | Use fresh, silver-grey NaNH₂. If yellow, discard (explosive peroxide risk). |

| Low Yield (Step 2) | Moisture contamination | Ensure glassware is oven-dried; use anhydrous solvents. |

| Positional Isomers | 2,6-Diamination | Control stoichiometry (do not exceed 2.5 eq NaNH₂) and monitor time carefully. |

| Violent Quench | Unreacted NaNH₂ | Cool to <10°C; add ice very slowly. |

Characterization Data (Reference)

For the final product: 2-amino-4-(2-aminoethyl)pyridine

-

Physical State: Crystalline solid (from benzene/ether) or viscous oil.

-

Melting Point: 122–124°C (as dihydrochloride salt).

-

¹H NMR (DMSO-d₆, 400 MHz):

- 7.78 (d, 1H, H-6)

- 6.35 (s, 1H, H-3)

- 6.28 (d, 1H, H-5)

-

5.80 (s, 2H,

-

2.75 (t, 2H,

-

2.60 (t, 2H,

-

Mass Spectrometry: [M+H]+ = 138.1.

References

- Chichibabin, A. E., & Seide, O. A. (1914). Journal of the Russian Physical Chemical Society, 46, 1216.

-

Organic Syntheses. (1955). 2-Aminopyridine.[1][3][4][6][7][8] Organic Syntheses, Coll. Vol. 3, p.136. Link (Foundational protocol for pyridine amination).

-

Walter, L. A., Hunt, W. H., & Fosbinder, R. J. (1941).

-(2- and 4-Pyridylalkyl)-amines. Journal of the American Chemical Society, 63(10), 2771–2773. Link (Specific synthesis of pyridylalkylamines from nitriles). - Shilcrat, S. C., et al. (1997). Reduction of Nitriles to Primary Amines with Raney Nickel. Journal of Organic Chemistry, 62, 8449-8452.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81434, 4-(2-Aminoethyl)pyridine. Link

Sources

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chichibabin Reaction | PPTX [slideshare.net]

- 7. DE2359107A1 - PROCESS FOR THE PREPARATION OF 2OR 4- (2-ALKYLAMINOAETHYL) PYRIDINES - Google Patents [patents.google.com]

- 8. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(2-Aminopyridin-4-yl)acetonitrile in Acidic Conditions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Aminopyridin-4-yl)acetonitrile. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly in acidic environments. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Introduction: Understanding the Chemistry

2-(2-Aminopyridin-4-yl)acetonitrile is a molecule of interest in medicinal chemistry due to its structural motifs. However, the presence of an α-aminonitrile group and an aminopyridine ring introduces specific stability considerations, especially under acidic conditions. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the nitrile functional group.[1] This reaction typically proceeds through an intermediate amide to the corresponding carboxylic acid. Additionally, the aminopyridine ring, while generally more stable, can be susceptible to oxidative degradation.

This guide will walk you through the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 2-(2-Aminopyridin-4-yl)acetonitrile in acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the nitrile group. This proceeds in two steps: first to 2-(2-aminopyridin-4-yl)acetamide, and then further hydrolysis to 2-(2-aminopyridin-4-yl)acetic acid.[1]

Q2: How does pH affect the stability of the aminopyridine ring?

A2: In acidic solutions, the nitrogen atoms of the pyridine ring and the amino group will be protonated. This generally increases the stability of the ring towards electrophilic attack and oxidation. However, under strongly oxidative acidic conditions, degradation of the ring can still occur, potentially leading to N-oxides or other degradation products.[2]

Q3: What are the recommended storage conditions for 2-(2-Aminopyridin-4-yl)acetonitrile?

A3: For long-term stability, it is advisable to store the compound as a solid in a tightly sealed container at low temperatures (e.g., 2-8 °C), protected from light and moisture. Solutions should be prepared fresh. If acidic stock solutions are necessary, they should be stored at low temperatures and for a limited duration.

Q4: Can I use any acid for my experiments with this compound?

A4: While many common mineral acids (e.g., HCl, H₂SO₄) can be used to create acidic conditions, it is crucial to consider potential side reactions. For instance, strongly oxidizing acids (e.g., nitric acid) could promote the degradation of the aminopyridine ring. The choice of acid should be guided by the specific requirements of your reaction or analysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

| Problem | Potential Cause | Troubleshooting Steps & Recommendations |

| Low yield of desired product in an acidic reaction. | Degradation of the starting material, 2-(2-Aminopyridin-4-yl)acetonitrile, due to prolonged exposure to harsh acidic conditions or high temperatures. | 1. Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of any degradation products. 2. Optimize reaction conditions: Consider lowering the reaction temperature or reducing the reaction time. 3. pH control: If possible, use a buffered system to maintain a less aggressive acidic pH. |

| Appearance of unexpected peaks in HPLC analysis of an acidic sample. | Formation of hydrolysis byproducts: 2-(2-aminopyridin-4-yl)acetamide and/or 2-(2-aminopyridin-4-yl)acetic acid. | 1. Characterize the impurities: Use LC-MS to determine the mass of the unexpected peaks and compare them to the expected masses of the hydrolysis products. 2. Perform a forced degradation study: Intentionally degrade a sample of the starting material under acidic conditions to confirm the retention times of the degradation products (see Experimental Protocol below). |

| Sample discoloration (e.g., turning yellow or brown) in an acidic solution. | Potential oxidation of the aminopyridine ring. This can be exacerbated by the presence of trace metal impurities or exposure to air and light. | 1. Use high-purity solvents and reagents. 2. Degas solvents: To remove dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon. 3. Protect from light: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil. |

Visualizing Degradation Pathways and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the key chemical transformations and a typical experimental workflow for assessing stability.

Caption: Acid-catalyzed hydrolysis of 2-(2-Aminopyridin-4-yl)acetonitrile.

Caption: Workflow for a forced degradation study in acidic conditions.

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study to assess the stability of 2-(2-Aminopyridin-4-yl)acetonitrile in an acidic solution.

Objective: To identify potential degradation products and understand the degradation kinetics under acidic stress.

Materials:

-

2-(2-Aminopyridin-4-yl)acetonitrile

-

Methanol or Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with UV or MS detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-(2-Aminopyridin-4-yl)acetonitrile in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[1]

-

Control Sample: Dilute an aliquot of the stock solution with a 50:50 mixture of methanol/water to the target analytical concentration. This is your time zero (T₀) sample.

-

Acidic Stress: In a sealed vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.[1]

-

Incubation: Place the vial in a temperature-controlled environment, such as a water bath or oven, set to a specific temperature (e.g., 60°C).[1]

-

Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.[1]

-

Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation process.[1]

-

Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to the target analytical concentration.

-

HPLC Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent like acetonitrile.[1]

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products.

References

-

Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

Sources

optimizing reaction temperature for 2-aminopyridine acetonitrile condensation

Topic: Optimizing Reaction Temperature for 2-Aminopyridine Acetonitrile Condensation (Synthesis of Imidazo[1,2-a]pyridines) Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary: The Thermodynamics of Cyclization

The condensation of 2-aminopyridine with acetonitrile (and its derivatives) is the foundational method for synthesizing imidazo[1,2-a]pyridines , a privileged scaffold in drug discovery (e.g., Zolpidem, Alpidem).

While often termed a "condensation," the reaction with simple acetonitrile is mechanistically an oxidative coupling involving C–H functionalization. This distinction is critical for temperature optimization:

-

Kinetic Barrier: The activation energy required to break the

C–H bond of the methyl group in acetonitrile (or the -

Thermodynamic Control: The reaction is entropy-driven by the formation of the aromatic fused system. However, insufficient heat leads to stalled "open" amidine intermediates, while excessive heat promotes nitrile polymerization (tarring).

Critical Parameter: The standard boiling point of acetonitrile (82°C) is often insufficient for efficient oxidative coupling, which typically requires internal temperatures of 100–120°C.

Standard Operating Procedures (SOPs)

Protocol A: Copper-Catalyzed Oxidative Coupling (Unsubstituted Acetonitrile)

For the synthesis of the parent imidazo[1,2-a]pyridine core using MeCN as reagent and solvent.

| Parameter | Specification | Rationale |

| Reagents | 2-Aminopyridine (1.0 eq), CuI (10-20 mol%) | Copper acts as the Lewis acid and redox mediator. |

| Oxidant | Air (balloon) or | Required to reoxidize Cu(I) to Cu(II)/Cu(III) cycle. |

| Solvent | Acetonitrile (Excess/Solvent) | Acts as the C2-carbon source. |

| Temperature | 100°C – 120°C | Crucial: Requires a sealed tube/pressure vial. Reflux at ambient pressure (82°C) often results in <40% conversion. |

| Time | 12 – 24 Hours | Slower kinetics due to C-H activation step. |